3-(1H-imidazol-1-yl)-6-methoxypyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-imidazol-1-yl-6-methoxypyridazine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-3-2-7(10-11-8)12-5-4-9-6-12/h2-6H,1H3 |
InChI Key |
ILCKQUARXWBUFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of Pyridazine (B1198779) and Imidazole (B134444) Ring Systems
The synthesis of the target compound relies on fundamental strategies for constructing its two core heterocyclic rings: pyridazine and imidazole.
Pyridazine Ring System: The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is commonly achieved through the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). youtube.comchemtube3d.comthieme-connect.de This approach involves the reaction of hydrazine or its derivatives with saturated or unsaturated 1,4-diketones, leading to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. chemtube3d.com Another established method involves the reaction of maleic anhydride (B1165640) derivatives with hydrazine. youtube.comthieme-connect.de More contemporary methods also include reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) to produce fused-ring pyridazines. liberty.edu
Dedicated Synthetic Routes to 3-(1H-imidazol-1-yl)-6-methoxypyridazine
The synthesis of the target molecule, this compound, is best approached by constructing the pyridazine core first, followed by the introduction of the imidazole moiety.
A key precursor for this synthesis is a pyridazine ring appropriately functionalized at the 3- and 6-positions. A common and versatile starting material is 3,6-dichloropyridazine (B152260). Selective functionalization is crucial. One approach involves the nucleophilic substitution of one of the chlorine atoms with a methoxy (B1213986) group to yield 3-chloro-6-methoxypyridazine (B157567). medchemexpress.com This intermediate is pivotal for the subsequent coupling with imidazole.
Alternatively, 3-amino-6-chloropyridazine (B20888) can be synthesized from 3,6-dichloropyridazine by reacting it with ammonia. google.com This amino-chloro-pyridazine can then be converted to 3-amino-6-methoxypyridazine (B1266373). prepchem.comchemicalbook.comtheclinivex.com This is typically achieved by reacting 3-amino-6-chloropyridazine with sodium methoxide (B1231860) in methanol (B129727), often at elevated temperatures in a sealed vessel. chemicalbook.comgoogle.com The amino group in 3-amino-6-methoxypyridazine can then be transformed into a suitable leaving group for coupling, or the molecule can be used in other synthetic strategies.
A documented synthesis of 3-amino-6-methoxypyridazine involves heating 3-amino-6-chloropyridazine with sodium methoxide and copper powder in methanol in a sealed tube at 160 °C, affording the product in high yield. chemicalbook.com
Table 1: Synthesis of 3-amino-6-methoxypyridazine
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 3-amino-6-chloropyridazine | Sodium methoxide, Copper powder, Methanol | Sealed tube, 160 °C, 24 h | 85.7% chemicalbook.com |
| 3-amino-6-chloropyridazine | Sodium methoxide, Methanol | Carius tube, 150 °C, 20 h | Not specified google.com |
The formation of the C-N bond between the pyridazine C3-position and the imidazole N1-position is the critical step in assembling the target molecule. Starting from the precursor 3-chloro-6-methoxypyridazine, two primary coupling strategies are viable:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution. thieme-connect.de Imidazole, acting as a nucleophile, can directly displace the chloride from 3-chloro-6-methoxypyridazine. This reaction is typically performed in the presence of a base (like potassium carbonate or sodium hydride) to deprotonate the imidazole, enhancing its nucleophilicity, and a polar aprotic solvent such as DMF or DMSO at elevated temperatures.
Transition-Metal-Catalyzed Cross-Coupling: More modern and often milder methods involve copper or palladium catalysis. researchgate.net
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic and effective method for forming C-N bonds. The reaction of 3-chloro-6-methoxypyridazine with imidazole can be catalyzed by a copper(I) salt, such as CuI or CuBr, often in the presence of a ligand (e.g., a phenanthroline or a Schiff base) and a base. organic-chemistry.orgresearchgate.netnih.gov These reactions generally proceed under milder conditions than the uncatalyzed SNAr. organic-chemistry.org
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium catalysis is a powerful tool for C-N bond formation. mit.edu A catalyst system comprising a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand can effectively couple 3-chloro-6-methoxypyridazine with imidazole. biomedres.usnih.govorgsyn.org This method is known for its broad substrate scope and functional group tolerance. nih.gov
To maximize the yield of this compound, systematic optimization of the key coupling step is essential. Key parameters to consider include:
Catalyst and Ligand: For metal-catalyzed reactions, screening different metal precursors (e.g., CuI, CuBr, Pd(OAc)₂) and ligands is crucial. For copper-catalyzed N-arylation of imidazoles, ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have proven effective. researchgate.net
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaH) can significantly impact the reaction rate and yield by influencing the deprotonation of imidazole.
Solvent: The solvent affects the solubility of reactants and the reaction temperature. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly employed.
Temperature and Reaction Time: These parameters are interdependent and must be optimized to ensure complete conversion without promoting side reactions or product decomposition. Copper-catalyzed N-arylation of azoles has been successfully performed at temperatures between 60–80 °C. organic-chemistry.org
Table 2: General Conditions for N-Arylation of Imidazoles
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| CuBr / Pyridin-2-yl β-ketone (ligand) | Cs₂CO₃ | DMSO | 60-80 °C | organic-chemistry.org |
| CuI / 4,7-Dimethoxy-1,10-phenanthroline | K₂CO₃ | Toluene/PEG | Mild | researchgate.net |
| Pd/AlO(OH) NPs | KOH | H₂O / Isopropanol | Ultrasonic | biomedres.us |
| Cu/graphene | - | Methanol | 25 °C (Visible light) | nih.govscienceopen.com |
The mechanism of the key C-N bond formation depends on the chosen synthetic route.
SNAr Mechanism: The uncatalyzed reaction is generally accepted to proceed via a two-step addition-elimination mechanism involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may in fact proceed through a concerted mechanism, avoiding a stable intermediate. nih.gov The electron-withdrawing nitrogen atoms of the pyridazine ring stabilize the negative charge developed in the transition state or intermediate complex.
Copper-Catalyzed Mechanism: The Ullmann-type reaction mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. This is followed by reductive elimination, which forms the C-N bond and regenerates the active Cu(I) catalyst.
Palladium-Catalyzed Mechanism: The Buchwald-Hartwig amination cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated imidazole, followed by reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst.
Derivatization and Functionalization of the Pyridazine and Imidazole Moieties
Once this compound is synthesized, both heterocyclic rings are available for further functionalization to create analogues.
Imidazole Moiety: The imidazole ring can undergo electrophilic substitution reactions such as halogenation, nitration, and acylation. youtube.com The C2 position is the most acidic and can be selectively lithiated and then quenched with an electrophile. Iodination can be achieved using N-iodosuccinimide or elemental iodine. youtube.com
Pyridazine Moiety: The methoxy group on the pyridazine ring offers a handle for further modification. While the pyridazine ring itself is generally electron-deficient and resistant to electrophilic attack, the methoxy group can potentially be demethylated to a pyridazinone, which opens up avenues for N-alkylation or other transformations. Furthermore, palladium-mediated C-C bond formation can be used for direct functionalization at other positions on the pyridine (B92270) ring if pre-functionalized starting materials are used. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. For the pyridazine core, these reactions are instrumental in introducing a variety of substituents.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of synthesizing derivatives of this compound, a plausible approach involves the palladium-catalyzed coupling of a halogenated pyridazine precursor with an appropriate boronic acid or ester. For instance, 3-chloro-6-methoxypyridazine could be coupled with an imidazole-containing boronic acid. While specific examples for this exact transformation are not extensively documented, related Suzuki-Miyaura couplings on the pyridazine scaffold have been successfully demonstrated. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Chloro-6-methoxypyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 70-90 |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 80 | 85 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Pyridazine Derivatives.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key transformation. A 3-halo-6-methoxypyridazine could be reacted with a terminal alkyne under palladium-copper catalysis to introduce an alkynyl substituent, which could then be further elaborated.
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a means to introduce alkenyl groups onto the pyridazine ring. A 3-halo-6-methoxypyridazine could be reacted with various alkenes in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of specific isomers.
| Pyridazine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Iodo-6-phenylpyridazine | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 78 |
| 3,6-Dichloropyridazine | n-Butyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 80 | 65 |
Table 2: Examples of Heck Reactions on Pyridazine Scaffolds.
C-H Activation and Regioselective Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For this compound, several C-H bonds are available for potential activation on both the pyridazine and imidazole rings.
The regioselectivity of C-H activation is often directed by the electronic properties of the substrate and the presence of directing groups. The nitrogen atoms in both the pyridazine and imidazole rings can act as directing groups, coordinating to the metal catalyst and guiding the functionalization to a specific position. For instance, rhodium-catalyzed C-H activation has been successfully employed for the annulation of pyridazine analogues. pkusz.edu.cn The methoxy group at the 6-position is an electron-donating group and can influence the reactivity and regioselectivity of C-H functionalization on the pyridazine ring.
Challenges in the direct C-H functionalization of this specific molecule include the potential for competing reactions at multiple sites and the need for careful optimization of reaction conditions to achieve the desired regioselectivity.
| Substrate | Reagent | Catalyst | Directing Group | Position Functionalized |
| N-Aryl azoles | Alkynes | [Rh(Cp*)Cl₂]₂ | Hydrazone | C-H of hydrazone |
| Pyridotriazoles | Iodonium ylides | Rhodium catalyst | Triazole | C-H of arene |
Table 3: Examples of Regioselective C-H Functionalization of N-Heterocycles.
Nucleophilic Aromatic Substitution and Other Transformative Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient heterocyclic systems like pyridazine. The synthesis of this compound itself can be envisioned through an SNAr reaction. Starting from a 3-halo-6-methoxypyridazine, such as 3-chloro-6-methoxypyridazine, reaction with imidazole in the presence of a suitable base can lead to the desired product.
The reactivity of the pyridazine ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms, which withdraw electron density from the ring. The position of the leaving group and the nature of the nucleophile and reaction conditions are critical for the success of the substitution.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 3,6-Dichloropyridazine | Morpholine | K₂CO₃ | DMF | 100 | 90 |
| 3-Chloro-6-phenylpyridazine | Sodium methoxide | - | Methanol | Reflux | 85 |
| 2,4-Dichloroquinazoline | Aniline | Et₃N | Ethanol | Reflux | 80-95 |
Table 4: Representative Nucleophilic Aromatic Substitution Reactions on Heterocycles. organic-chemistry.org
Other transformative reactions could involve modification of the methoxy group, for example, demethylation to the corresponding pyridazinone, which can then be further functionalized.
Green Chemistry Principles and Biocatalysis in Heterocycle Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. acs.orgrroij.com In the context of synthesizing pyridazine derivatives, this includes the use of safer solvents, energy-efficient reaction conditions, and catalytic methods that minimize waste.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netmdpi.commdpi.comresearchgate.netnih.gov The synthesis of various pyridazine derivatives has been successfully achieved using microwave irradiation, demonstrating the potential for more sustainable manufacturing processes.
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. researchgate.netmdpi.com The use of enzymes can provide high selectivity and operate under mild conditions, often in aqueous media. While the application of biocatalysis to the direct synthesis of complex pyridazines is still an emerging field, enzymes such as transaminases, oxidases, and reductases are being explored for the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net These enzymatic approaches hold promise for the future development of sustainable routes to compounds like this compound.
| Green Chemistry Approach | Application in Pyridazine Synthesis | Advantages |
| Microwave-assisted synthesis | Synthesis of various pyridazinone and tetrazolopyridazine derivatives | Reduced reaction times, higher yields, cleaner reactions |
| Use of safer solvents | Suzuki-Miyaura coupling in aqueous media | Reduced environmental impact, improved safety |
| Biocatalysis | Enzymatic synthesis of N-heterocycle precursors | High selectivity, mild reaction conditions, use of renewable resources |
Table 5: Application of Green Chemistry Principles in Pyridazine Synthesis.
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
This section would have presented detailed ¹H and ¹³C NMR chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities (e.g., singlet, doublet). Analysis of these data would reveal the precise connectivity of atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be discussed to confirm assignments. Conformational analysis, potentially involving Nuclear Overhauser Effect (NOE) spectroscopy, would be detailed to describe the spatial orientation of the imidazole (B134444) and methoxypyridazine rings relative to each other.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
If a crystal structure had been determined, this section would have included a data table with crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and volume (V). It would feature a detailed discussion of the molecule's solid-state conformation, including key bond lengths, bond angles, and torsion angles. A significant focus would be on describing intermolecular interactions like hydrogen bonds, π-π stacking, or other van der Waals forces that dictate the crystal packing.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
This subsection would have provided the exact mass of the molecular ion ([M]+) or protonated molecule ([M+H]+) as determined by high-resolution mass spectrometry (HRMS), confirming the compound's elemental composition. An analysis of the fragmentation pattern observed in the mass spectrum (e.g., from electron ionization or collision-induced dissociation) would be presented. Key fragments would be identified to corroborate the structure, such as the loss of the methoxy (B1213986) group or characteristic cleavages of the pyridazine (B1198779) or imidazole rings.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Group Identification
A table of characteristic absorption or scattering frequencies (in cm⁻¹) from Infrared (IR) and Raman spectroscopy would be presented. This section would assign these frequencies to specific molecular vibrations, such as C-H stretching of the aromatic rings, C=N and C=C ring stretching modes of the pyridazine and imidazole moieties, and the characteristic C-O stretching of the methoxy group. These spectra serve as a unique "fingerprint" for the compound.
Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties
Here, the article would discuss the compound's interaction with ultraviolet and visible light. A data table would list the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity coefficients (ε). If the compound were fluorescent, details on its emission spectrum, quantum yield, and fluorescence lifetime would be included. These data provide insight into the electronic transitions within the molecule and its potential for applications in materials science or as a biological probe.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. als-journal.comresearchgate.net Methods such as the B3LYP functional combined with a split-valence basis set like 6-311++G(d,p) are commonly employed to model such heterocyclic systems, providing a balance between computational cost and accuracy. researchgate.netniscpr.res.in
The first step in theoretical characterization is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the conformation with the minimum potential energy. mdpi.com For 3-(1H-imidazol-1-yl)-6-methoxypyridazine, key parameters such as bond lengths, bond angles, and the dihedral angle between the imidazole (B134444) and pyridazine (B1198779) rings are determined.
Illustrative Data Table: Predicted Geometrical Parameters Note: The following data are illustrative examples of what a DFT calculation would yield and are not from a published study on this specific molecule.
| Parameter | Description | Predicted Value |
|---|---|---|
| C3-N1 (pyridazine-imidazole) | Bond length connecting the two rings | ~ 1.38 Å |
| C6-O (pyridazine-methoxy) | Bond length of the methoxy (B1213986) group | ~ 1.36 Å |
| ∠ C4-C3-N1 | Bond angle at the ring junction | ~ 121° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. als-journal.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. als-journal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. gsconlinepress.com
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide quantitative measures of the molecule's tendency to accept or donate electrons, contributing to a comprehensive understanding of its reactivity profile. gsconlinepress.comijsrset.com For this compound, the HOMO is expected to be distributed across the electron-rich π-systems of both rings, while the LUMO would also be delocalized over the conjugated framework.
Illustrative Data Table: Calculated FMO Energies and Reactivity Descriptors Note: These values are hypothetical, representing typical outputs from DFT calculations for similar heterocyclic compounds.
| Parameter | Symbol | Illustrative Value | Unit |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | eV |
| LUMO Energy | ELUMO | -1.2 | eV |
| Energy Gap | ΔE | 5.3 | eV |
| Electronegativity | χ | 3.85 | eV |
| Chemical Hardness | η | 2.65 | eV |
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ugm.ac.id The MESP surface is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.in
For this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of both the pyridazine and imidazole rings, as well as the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. niscpr.res.in Conversely, positive potential (blue regions) would be found around the hydrogen atoms. niscpr.res.in This analysis helps identify sites for hydrogen bonding and other non-covalent interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its interactions with its environment. rdd.edu.iq By simulating the motions of the molecule and surrounding solvent molecules (e.g., water) according to the principles of classical mechanics, MD can reveal conformational changes, stability, and solvation processes. semanticscholar.orgresearchgate.net
An MD simulation of this compound in an aqueous solution would elucidate how water molecules arrange themselves around the solute, forming hydration shells. rdd.edu.iq Key analyses include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule throughout the simulation. A stable RMSD indicates that the molecule is not undergoing major conformational changes. semanticscholar.org
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. Higher RMSF values indicate greater atomic movement. semanticscholar.org
Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific atoms of the molecule, such as the nitrogen atoms, providing information on hydrogen bonding.
These simulations are crucial for understanding how the solvent environment influences the molecule's structure and properties, bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. researchgate.net
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the theoretical spectrum with the experimental one is a powerful method for structural confirmation. als-journal.com
IR Spectroscopy: DFT frequency calculations can predict the vibrational frequencies of the molecule. uantwerpen.be These frequencies correspond to the absorption bands in an infrared (IR) spectrum. Comparing the calculated and experimental wavenumbers helps in assigning specific vibrational modes to the functional groups present in the molecule. niscpr.res.in
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. scirp.org These transitions, particularly from the HOMO to the LUMO, correspond to the absorption maxima (λmax) observed in a UV-Visible spectrum.
Illustrative Data Table: Comparison of Theoretical and Experimental Spectroscopic Data Note: Experimental values are hypothetical and for illustrative purposes only.
| Spectrum | Parameter | Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR | H on C5 (pyridazine) | 7.15 ppm | 7.20 ppm |
| ¹³C NMR | C6 (pyridazine) | 162.0 ppm | 161.5 ppm |
| IR | C=N stretch | 1580 cm⁻¹ | 1585 cm⁻¹ |
Reaction Mechanism Elucidation through Computational Transition State Studies
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For a given reaction involving this compound, DFT can be used to map out the entire potential energy surface. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS).
The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state (the activation energy barrier), chemists can predict the feasibility and rate of a reaction. This approach allows for the detailed investigation of potential synthetic pathways or metabolic transformations without the need for extensive experimentation.
Coordination Chemistry and Supramolecular Interactions
Advanced Applications in Chemical Sciences
Potential as Organic Catalysts or Ligands in Catalysis
The molecular architecture of 3-(1H-imidazol-1-yl)-6-methoxypyridazine integrates the imidazole (B134444) and pyridazine (B1198779) rings, both of which are known to be effective in catalysis. Imidazole and its derivatives are recognized for their ability to function as organocatalysts. ias.ac.in The imidazole ring possesses both a basic nitrogen atom and an acidic N-H proton, allowing it to act as a bifunctional catalyst in various organic transformations. ias.ac.in
Pyridazine derivatives have also been explored as ligands in coordination chemistry, where they can bind to metal centers and influence the catalytic activity of the resulting complexes. researchgate.net The nitrogen atoms in the pyridazine ring can act as coordination sites, forming stable complexes with a variety of transition metals. These metallic complexes have shown catalytic properties in several reactions. researchgate.net
Given these precedents, this compound could potentially be utilized in two main catalytic approaches:
As an Organocatalyst: The imidazole moiety could directly participate in catalytic cycles, for instance, in promoting multicomponent reactions for the synthesis of complex heterocyclic scaffolds. ias.ac.in
As a Ligand in Metal-Catalyzed Reactions: The compound could serve as a bidentate or monodentate ligand, coordinating with metal ions through the nitrogen atoms of both the imidazole and pyridazine rings. Such metal complexes could find applications in cross-coupling reactions, oxidation, or reduction processes.
| Catalytic Application | Relevant Moiety | Example from Literature (Analogous Compounds) | Potential Role of this compound |
|---|---|---|---|
| Organocatalysis | Imidazole | Imidazole used as a catalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in | Could potentially catalyze similar multicomponent reactions. |
| Ligand in Metal Catalysis | Pyridazine | Pyridazine derivatives used as ligands in metallic complexes exhibiting catalytic properties. researchgate.net | Could act as a ligand to form catalytically active metal complexes. |
| Heterogeneous Catalysis | Imidazole | Copper(II)-catalyzed synthesis of imidazole derivatives. nih.gov | Could be part of a metal-organic framework (MOF) for heterogeneous catalysis. |
Role in Materials Science (e.g., Optoelectronic Materials, Functional Organic Frameworks)
Heterocyclic compounds are of significant interest in materials science due to their electronic and photophysical properties. While there is no specific research on this compound in this domain, its constituent parts suggest potential for development in optoelectronic materials and functional organic frameworks.
Nitrogen-containing heterocycles are often used as building blocks for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. rsc.org The π-conjugated system of the imidazole and pyridazine rings could allow for efficient charge transport and luminescence, which are key properties for these applications. The methoxy (B1213986) group on the pyridazine ring can further modulate the electronic properties of the molecule.
In the realm of functional organic frameworks, such as Metal-Organic Frameworks (MOFs), imidazole-based linkers are widely used. These frameworks are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The imidazole and pyridazine nitrogen atoms in this compound could serve as coordination sites for metal ions, leading to the formation of novel MOFs with potentially interesting topologies and functions.
| Material Application | Key Structural Feature | Potential Function | Example from Literature (Analogous Systems) |
|---|---|---|---|
| Optoelectronic Materials | π-conjugated heterocyclic system | Charge transport, luminescence | Phenothiazine, a S,N-heterocyclic compound, is used in various optoelectronic applications. rsc.org |
| Functional Organic Frameworks (MOFs) | Nitrogen atoms for metal coordination | Porous materials for gas storage, catalysis | Bismuth-based semiconductors are used in optoelectronic devices and catalysis. rsc.org |
| Semiconductors | Heterocyclic structure | Component in organic semiconductors | Metal oxides are widely used as semiconductors in electronics. nih.gov |
Applications as Chemical Probes for Fundamental Chemical Processes
Chemical probes are small molecules used to study and manipulate biological systems and chemical processes. The imidazolyl-pyridazine scaffold has shown promise in the development of such probes.
Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated as potential imaging agents for detecting β-amyloid plaques, which are associated with Alzheimer's disease. nih.gov These compounds are designed to bind to specific biological targets and can be labeled with radioisotopes for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govanu.edu.au
More recently, 3-(fluoro-imidazolyl)pyridazine derivatives have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response. researchgate.netnih.gov These molecules act as chemical probes to modulate and study the STING signaling cascade, with potential therapeutic applications in cancer immunotherapy. nih.gov
Considering these findings, this compound could serve as a valuable scaffold for the design of new chemical probes. By modifying the substituents on the imidazole and pyridazine rings, it may be possible to develop selective ligands for a variety of biological targets.
| Target/Application | Probe Scaffold | Detection/Modulation Method | Reference |
|---|---|---|---|
| β-Amyloid Plaques | Imidazo[1,2-b]pyridazine | In vitro binding assays, potential for PET/SPECT imaging | nih.gov |
| Peripheral Benzodiazepine Receptors | Imidazo[1,2-b]pyridazine | Radioiodination for SPECT imaging | anu.edu.au |
| STING Pathway | 3-(Fluoro-imidazolyl)pyridazine | Agonist activity, potential for immunotherapy | researchgate.netnih.gov |
Future Perspectives and Research Challenges
Development of More Sustainable Synthetic Methodologies
A primary challenge in the synthesis of functionalized pyridazines is the reliance on traditional methods that may involve harsh conditions, multi-step processes, and the use of hazardous reagents or metal catalysts. The future of synthesizing 3-(1H-imidazol-1-yl)-6-methoxypyridazine and its derivatives will likely focus on the adoption of green chemistry principles to enhance efficiency and environmental compatibility.
Key research directions include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridazines. researchgate.net Future work should explore microwave-assisted protocols for the key bond-forming reactions in the synthesis of the target molecule, such as the nucleophilic aromatic substitution of a halogenated pyridazine (B1198779) with imidazole (B134444).
Metal-Free Catalysis: To circumvent the environmental and economic drawbacks of heavy metal catalysts (like palladium, often used in cross-coupling reactions), the development of metal-free synthetic routes is crucial. researchgate.net Exploring strategies like inverse electron-demand aza-Diels-Alder reactions could provide more sustainable pathways to the pyridazine core. organic-chemistry.org
One-Pot Reactions: Designing multi-component, one-pot reaction sequences can significantly improve process efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent waste and saving time. nih.gov A future goal would be to devise a one-pot synthesis starting from simple, commercially available precursors to construct the this compound scaffold.
Use of Greener Solvents: Shifting from conventional volatile organic solvents to more benign alternatives like water, ethanol, or ionic liquids will be a critical step in developing truly sustainable synthetic methodologies.
| Sustainable Approach | Potential Advantage | Relevant Research Area |
| Microwave Irradiation | Reduced reaction time, lower energy use | Heterocycle Synthesis researchgate.net |
| Metal-Free Catalysis | Avoids toxic metal waste, lower cost | Aza-Diels-Alder Reactions organic-chemistry.org |
| One-Pot Synthesis | Fewer workup steps, less solvent waste | Multi-component Reactions nih.gov |
| Green Solvents | Reduced environmental impact and toxicity | Process Chemistry |
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the discovery and optimization of new functional molecules. For this compound, in silico techniques are poised to play a pivotal role in the rational design of novel derivatives with tailored properties. benthamdirect.comrsc.org
Future research will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, geometry, and reactivity of the molecule. nih.gov This understanding is fundamental for predicting sites of reactivity for further chemical modification and for explaining structure-property relationships in resulting materials.
Molecular Docking and Pharmacophore Modeling: In the context of medicinal chemistry, computational screening can predict the binding affinity of derivatives against specific biological targets. nih.govresearchgate.net By modeling interactions with protein active sites, researchers can rationally design modifications to the this compound scaffold to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating structural features with observed activity, QSAR models can guide the synthesis of new analogues with improved performance, whether for biological activity or material properties.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. nih.gov
Exploration of Novel Chemical Transformations
The pyridazine ring is an electron-deficient system, which imparts distinct reactivity patterns that can be exploited for novel chemical transformations. A significant research challenge is to develop selective and efficient methods for the functionalization of the this compound core to build molecular complexity and diversity.
Areas for future exploration include:
C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying heterocyclic cores. Developing methods to selectively functionalize the C4 or C5 positions of the pyridazine ring would open up new avenues for creating derivatives that are otherwise difficult to access. nih.gov
Post-Synthetic Modification of the Imidazole Ring: The imidazole moiety itself offers sites for further reaction. N-alkylation or N-arylation of the second nitrogen atom in the imidazole ring could be used to attach additional functional groups, potentially modulating the electronic properties or steric profile of the molecule.
Transformation of the Methoxy (B1213986) Group: The methoxy group at the C6 position is a potential handle for further transformations. Nucleophilic substitution of the methoxy group, perhaps after activation, could allow for the introduction of a wide range of other substituents, including amino, thio, or larger organic fragments.
Ring Transformation Reactions: Exploring conditions that could induce ring-opening or ring-rearrangement reactions of the pyridazine core could lead to the synthesis of entirely new heterocyclic systems, expanding the chemical space accessible from this starting material.
| Transformation Type | Target Site | Potential Outcome |
| C-H Functionalization | C4/C5 of Pyridazine | Introduction of new substituents nih.gov |
| N-Alkylation/Arylation | Imidazole Ring | Modulation of electronic/steric properties |
| Nucleophilic Substitution | C6 Methoxy Group | Introduction of diverse functional groups |
| Ring Rearrangement | Pyridazine Core | Access to novel heterocyclic scaffolds |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique electronic properties of the pyridazine ring, characterized by its π-deficient nature, make it an attractive building block for functional organic materials. nih.gov Interdisciplinary collaboration between synthetic chemists and materials scientists will be essential to unlock the potential of this compound in this domain.
Future research challenges and opportunities include:
Development of Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been investigated as components of materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for highly efficient OLEDs. nih.gov The combination of the electron-accepting pyridazine and a suitable electron-donating moiety attached to the core structure could lead to new TADF emitters. The imidazole group could also play a role in tuning the electronic properties or intermolecular interactions.
Design of Novel Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyridazine and imidazole rings can act as coordination sites for metal ions. This makes this compound a promising candidate for a bi- or multi-topic ligand for the construction of novel MOFs with potential applications in gas storage, catalysis, or sensing. lifechemicals.com
Creation of Functional Polymers: Incorporating the pyridazine unit into polymer backbones could lead to materials with interesting electronic, optical, or thermal properties. The functional groups on the molecule provide handles for polymerization reactions.
Exploration in Photovoltaics: Pyridazine-containing molecules have been considered for applications in photovoltaic materials. researchgate.net Further research could explore how the specific electronic characteristics of this compound might be harnessed in organic solar cells, for instance, as a component of a non-fullerene acceptor.
Q & A
Q. What are the optimal synthetic routes for 3-(1H-imidazol-1-yl)-6-methoxypyridazine, and how can purity be ensured?
The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3,6-dichloropyridazine with 1H-imidazole under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–120°C for 6–12 hours yields 3-chloro-6-(imidazol-1-yl)pyridazine. Subsequent methoxylation via reaction with sodium methoxide in methanol replaces the 3-chloro group with a methoxy group . Key considerations :
Q. How can the structural and electronic properties of this compound be characterized?
X-ray crystallography is critical for confirming molecular geometry. For example, related pyridazine-imidazole derivatives show planar heterocyclic rings with bond lengths consistent with aromaticity (C–N: ~1.33 Å, C–C: ~1.39 Å) . Spectroscopic methods :
- FTIR : Detect functional groups (e.g., C–O–C stretch at ~1250 cm⁻¹ for methoxy).
- UV-Vis : Assess π→π* transitions (λmax ~260–280 nm) influenced by conjugation between imidazole and pyridazine .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
Q. What are the primary biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally related pyridazine-imidazole hybrids exhibit:
- Enzyme inhibition : Xanthine oxidase (IC₅₀ ~1.2 μM) and c-MET kinase (IC₅₀ <10 nM) via competitive binding at active sites .
- Antihypertensive activity : Hydrazine derivatives of pyridazine-imidazole show vasodilation in rat models (ED₅₀ ~5 mg/kg) .
Methodological note : Use in vitro assays (e.g., enzyme inhibition) followed by in vivo validation (rodent models) to establish efficacy .
Advanced Research Questions
Q. How do solvent effects and reaction conditions influence regioselectivity during synthesis?
Regioselectivity in nucleophilic substitutions is sensitive to solvent polarity and temperature. For example:
- Polar aprotic solvents (DMF, DMSO) favor substitution at the 3-position of pyridazine due to stabilization of the transition state .
- Higher temperatures (>100°C) may lead to byproducts (e.g., bis-imidazole adducts) if reaction time is not tightly controlled .
Mitigation strategy : - Optimize solvent/temperature via Design of Experiments (DoE) frameworks.
- Use computational modeling (e.g., DFT) to predict reactive sites .
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). For instance:
- A compound may show high enzyme inhibition in vitro (IC₅₀ = 10 nM) but low efficacy in vivo due to rapid hepatic metabolism.
Resolution steps : - Perform metabolic stability assays (e.g., microsomal incubation) to identify degradation pathways.
- Modify the methoxy group to improve lipophilicity (e.g., replace with trifluoromethoxy) .
- Use prodrug strategies, as seen with medoxomil derivatives, to enhance absorption .
Q. What advanced techniques are suitable for studying drug-target interactions?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between the compound and target proteins (e.g., c-MET kinase) .
- Cryo-EM : Resolve binding conformations in enzyme-inhibitor complexes at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can structural modifications enhance potency while minimizing off-target effects?
Case study : Replacing the methoxy group with a bulkier substituent (e.g., triazolo) improves c-MET inhibition (IC₅₀ reduced from 15 nM to 2 nM) but may increase hepatotoxicity . Approach :
- Use SAR (Structure-Activity Relationship) studies to identify critical pharmacophores.
- Employ toxicity prediction tools (e.g., ProTox-II) early in design .
Data Analysis and Experimental Design
Q. How should researchers address variability in crystallographic data for this compound?
Discrepancies in bond angles or torsional strains (e.g., imidazole-pyridazine dihedral angles varying by ±5°) may arise from:
Q. What statistical methods are recommended for analyzing dose-response relationships?
Q. How can computational modeling guide the design of derivatives with improved properties?
- Molecular docking (AutoDock Vina): Predict binding poses with target proteins (e.g., xanthine oxidase) .
- ADMET prediction (SwissADME): Optimize logP (target: 2–3), topological polar surface area (<90 Ų) for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
